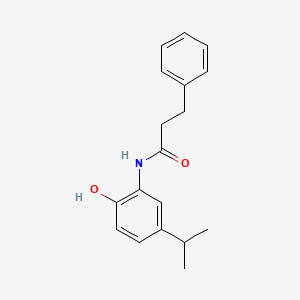
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained attention in the scientific community for its potential use as a performance-enhancing drug in sports. In
作用機序
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide works by activating the PPAR-delta receptor, which plays a key role in regulating lipid metabolism, glucose metabolism, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and increased endurance. It also has anti-inflammatory effects and can improve insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity in animal studies. It has also been shown to increase endurance and improve exercise performance in both animal and human studies. However, its long-term effects on human health are still unknown, and more research is needed to fully understand its potential benefits and risks.
実験室実験の利点と制限
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to improve energy metabolism and increase endurance in animal models. However, it also has limitations, including its potential for off-target effects and its unknown long-term effects on human health. Researchers must be cautious when using this compound in lab experiments and should follow appropriate safety protocols.
将来の方向性
There are several future directions for research on N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It also has potential applications in sports, including improving endurance and reducing fatigue. However, more research is needed to fully understand its potential benefits and risks, and to develop safe and effective therapeutic strategies using this compound.
合成法
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-isopropylphenol with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
科学的研究の応用
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in treating cardiovascular diseases and cancer. In addition, it has gained attention in the sports community for its potential use as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
特性
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-10-17(20)16(12-15)19-18(21)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,20H,8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMFCDFJRGYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
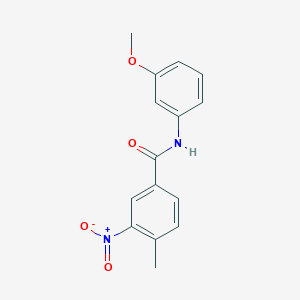
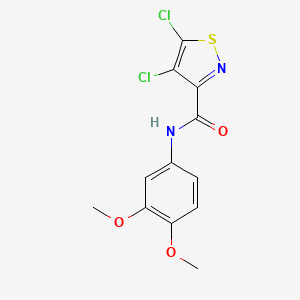


![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
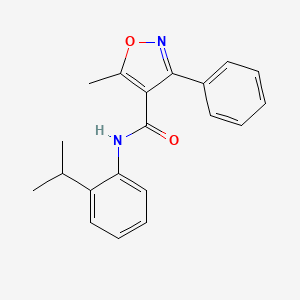
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
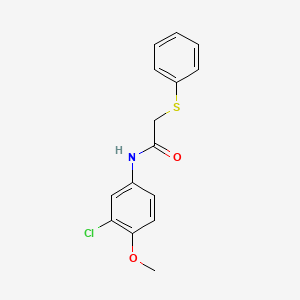
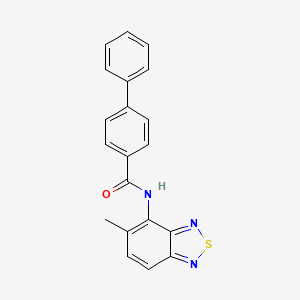
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)